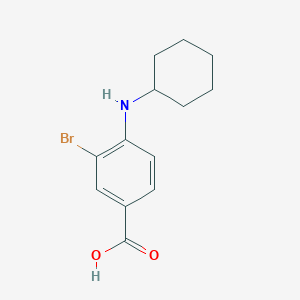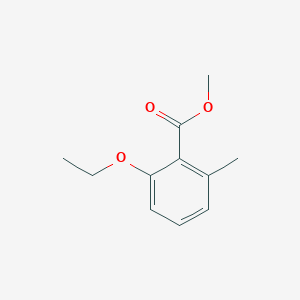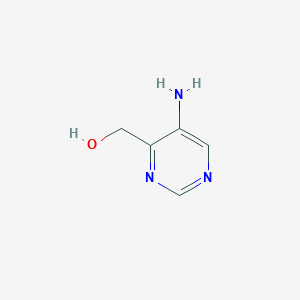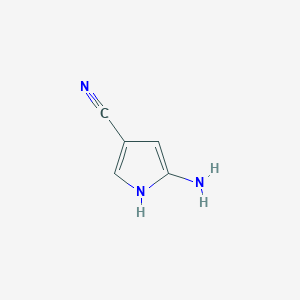
(R)-Morpholine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-Morpholine-3-carbonitrile is a chiral compound with a morpholine ring substituted at the third position by a nitrile group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-Morpholine-3-carbonitrile typically involves the following steps:
Starting Material: The synthesis often begins with commercially available morpholine.
Nitrile Introduction: The nitrile group can be introduced through a nucleophilic substitution reaction using a suitable nitrile source, such as cyanogen bromide, under basic conditions.
Chiral Resolution: The resulting racemic mixture can be resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral acid.
Industrial Production Methods: Industrial production of ®-Morpholine-3-carbonitrile may involve continuous flow processes to enhance yield and purity. The use of automated systems and optimized reaction conditions ensures scalability and cost-effectiveness.
Types of Reactions:
Oxidation: ®-Morpholine-3-carbonitrile can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted morpholine derivatives.
科学研究应用
Chemistry: ®-Morpholine-3-carbonitrile is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: In biological research, it serves as a building block for the synthesis of bioactive molecules, including enzyme inhibitors and receptor modulators.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of drugs targeting neurological and cardiovascular diseases.
Industry: In the industrial sector, ®-Morpholine-3-carbonitrile is used in the production of specialty chemicals and as a precursor for advanced materials.
作用机制
The mechanism of action of ®-Morpholine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The nitrile group can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s binding affinity and specificity.
相似化合物的比较
(S)-Morpholine-3-carbonitrile: The enantiomer of ®-Morpholine-3-carbonitrile, with similar chemical properties but different biological activities.
Morpholine-4-carbonitrile: A structural isomer with the nitrile group at the fourth position.
Morpholine-2-carbonitrile: Another isomer with the nitrile group at the second position.
Uniqueness: ®-Morpholine-3-carbonitrile is unique due to its chiral nature, which can result in enantioselective interactions with biological targets. This property makes it valuable in the development of chiral drugs and catalysts.
属性
分子式 |
C5H8N2O |
|---|---|
分子量 |
112.13 g/mol |
IUPAC 名称 |
(3R)-morpholine-3-carbonitrile |
InChI |
InChI=1S/C5H8N2O/c6-3-5-4-8-2-1-7-5/h5,7H,1-2,4H2/t5-/m1/s1 |
InChI 键 |
OTGILAPKWVHCSM-RXMQYKEDSA-N |
手性 SMILES |
C1COC[C@H](N1)C#N |
规范 SMILES |
C1COCC(N1)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,7,9-Triazabicyclo[3.3.1]nonane](/img/structure/B11924495.png)





![Methyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B11924538.png)


![5-Azaspiro[2.3]hexane-1-carboxylic acid](/img/structure/B11924555.png)




